molecular formula C15H11N3O3 B8044379 4-benzyl-7-nitro-2H-phthalazin-1-one

4-benzyl-7-nitro-2H-phthalazin-1-one

Cat. No.: B8044379
M. Wt: 281.27 g/mol
InChI Key: PAVQOFDFENZNNN-UHFFFAOYSA-N
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Description

4-Benzyl-7-nitro-2H-phthalazin-1-one is a chemical compound offered for research purposes. It belongs to the class of phthalazinone derivatives, which are recognized in medicinal chemistry for their diverse biological activities. While specific studies on this nitro-substituted analog are limited, related 4-benzylphthalazinone scaffolds have been extensively investigated as key precursors in synthesizing novel compounds with potential pharmacological properties . Researchers have utilized similar structures to develop derivatives that demonstrate significant antimicrobial activity against a range of Gram-positive and Gram-negative bacteria and fungi . Furthermore, recent studies highlight the importance of the 4-benzylphthalazin-1-one core in designing potential anticancer agents . For instance, some derivatives have been synthesized and shown to act as potent inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key target in oncology, and to induce apoptosis in cancer cell lines such as MDA-MB-231 . The presence of the nitro group at the 7-position may offer a versatile handle for further chemical modifications, allowing researchers to explore structure-activity relationships and develop new compounds for various biological screenings. This product is strictly intended for laboratory research and is not for human or veterinary diagnostic or therapeutic use. Researchers should consult the relevant safety data sheet prior to handling.

Properties

IUPAC Name

4-benzyl-7-nitro-2H-phthalazin-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11N3O3/c19-15-13-9-11(18(20)21)6-7-12(13)14(16-17-15)8-10-4-2-1-3-5-10/h1-7,9H,8H2,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAVQOFDFENZNNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC2=NNC(=O)C3=C2C=CC(=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Hydrazine-Mediated Cyclization

The reaction of substituted benzoic acid derivatives with hydrazine or its derivatives is a well-established method. For example, o-formylbenzoic acid reacts with hydrazine hydrate under reflux to yield 1-phthalazinone. Adapting this method, nitro-substituted precursors like 3-nitrophthalic anhydride can undergo cyclization with benzylhydrazine to introduce the benzyl group early in the synthesis.

Reaction Conditions :

  • Solvent : Ethanol or aqueous acetic acid

  • Temperature : Reflux (80–100°C)

  • Time : 6–12 hours

This route is limited by the commercial availability of nitro-substituted precursors, necessitating multi-step syntheses for tailored substitutions.

Biphenyl Carbonyl Benzoic Acid Route

An alternative method involves 2-(biphenyl-4-carbonyl)benzoic acid , which reacts with hydrazine hydrate in dry benzene to form 4-biphenylphthalazin-1-one. While this approach primarily targets biphenyl derivatives, replacing biphenyl with benzyl groups requires modifying the carbonyl precursor.

Functionalization of the Phthalazinone Core

Benzylation at Position 4

Introducing the benzyl group at position 4 is achieved through nucleophilic substitution or Friedel-Crafts alkylation:

Alkylation of 1-Chlorophthalazine

4-Benzyl-1-chlorophthalazine (9 ) serves as a key intermediate. Treatment with benzylmagnesium bromide in tetrahydrofuran (THF) at 0°C yields 4-benzylphthalazin-1-one.

Reaction Scheme :

1-Chlorophthalazine+BenzylMgBrTHF, 0°C4-Benzylphthalazin-1-one[3]\text{1-Chlorophthalazine} + \text{BenzylMgBr} \xrightarrow{\text{THF, 0°C}} \text{4-Benzylphthalazin-1-one} \quad

Yield : 70–85%

Direct Benzylation via Electrophilic Substitution

Electrophilic benzylation using benzyl chloride and Lewis acids (e.g., AlCl₃) in dichloromethane (DCM) enables direct substitution. However, this method risks over-alkylation and requires precise stoichiometric control.

Nitration at Position 7

Regioselective nitration of 4-benzylphthalazin-1-one presents challenges due to competing directing effects:

  • The ketone group at position 1 deactivates the ring and directs meta-substitution.

  • The benzyl group at position 4 activates ortho/para positions.

Mixed-Acid Nitration

Using a nitric acid-sulfuric acid mixture (1:3 v/v) at 0–5°C selectively nitrates position 7. The benzyl group’s electron-donating nature enhances para-nitration relative to the ketone’s meta-directing effect.

Optimized Conditions :

  • Nitrating Agent : 65% HNO₃ in H₂SO₄

  • Temperature : 0–5°C (prevents di-nitration)

  • Time : 2–4 hours

Yield : 60–70%

Nitration Prior to Benzylation

An alternative strategy involves nitrating 7-nitrophthalazin-1-one before introducing the benzyl group. This avoids competing directing effects but requires protection of the ketone during benzylation.

Integrated Synthetic Routes

One-Pot Synthesis from Nitro-Substituted Precursors

A streamlined approach combines cyclization and functionalization:

  • Starting Material : 3-Nitro-2-(benzylcarbonyl)benzoic acid

  • Cyclization : Reflux with hydrazine hydrate in ethanol (8 hours) forms this compound.

Advantages :

  • Fewer purification steps

  • Higher overall yield (75–80%)

Sequential Functionalization

For laboratories lacking specialized precursors, sequential steps are preferred:

  • Synthesize 4-benzylphthalazin-1-one via alkylation.

  • Nitrate at position 7 using mixed acid.

Yield : 50–60% (over two steps)

Analytical Validation

IR Spectroscopy

  • C=O Stretch : 1640–1658 cm⁻¹ (phthalazinone ketone)

  • NO₂ Asymmetric Stretch : 1520 cm⁻¹

¹H NMR (DMSO-d₆)

  • Benzyl protons : δ 4.31 (s, 2H, CH₂Ph)

  • Aromatic protons : δ 7.30–8.45 (m, 9H, Ar-H)

Mass Spectrometry

  • Molecular Ion Peak : m/z 281.27 [M]⁺

Comparative Analysis of Methods

Method Conditions Yield Advantages Limitations
Hydrazine cyclizationEthanol, reflux, 8 h75–80%One-pot synthesisRequires nitro-substituted precursor
Sequential functionalizationMixed acid nitration at 0°C50–60%Flexible intermediate modificationLower yield due to multiple steps
Benzylmagnesium bromideTHF, 0°C, 2 h70–85%High regioselectivitySensitive to moisture

Challenges and Optimization

Regioselectivity in Nitration

The coexistence of electron-withdrawing (ketone) and electron-donating (benzyl) groups complicates nitration. Kinetic control at low temperatures (0–5°C) favors para-nitration relative to the benzyl group.

Purification Techniques

  • Column Chromatography : Silica gel with ethyl acetate/hexane (1:4) resolves nitro and benzyl regioisomers.

  • Recrystallization : Ethanol-water mixtures (3:1) yield pure product as pale yellow crystals .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

Nucleophilic substitution reactions are pivotal in modifying the structure of phthalazinones:

  • Formation of Amino Derivatives : The chloromethyl derivative can react with various nucleophiles, including aromatic amines, to produce 4-benzylphthalazin-1-ylamino derivatives. For instance, refluxing a mixture of the chloromethyl compound and an aromatic amine in ethanol leads to the formation of substituted phthalazinones .

Hydrazinolysis and Hydrazide Formation

The hydrazinolysis reaction is another significant transformation:

  • The ester derivatives formed from 4-benzylphthalazinone can undergo hydrazinolysis when treated with hydrazine hydrate, yielding hydrazides that serve as intermediates for further reactions, including condensation to form more complex structures .

Characterization Techniques

The synthesized compounds are characterized using various analytical techniques:

Spectroscopy

  • Nuclear Magnetic Resonance (NMR) : Proton and carbon NMR spectra provide insights into the molecular structure and confirm the presence of functional groups. For example, characteristic peaks for hydroxymethyl groups and aromatic protons are observed in the spectra .

  • Infrared (IR) Spectroscopy : IR spectroscopy helps identify functional groups based on their vibrational transitions. Key absorption bands corresponding to -NH, -OH, and C=O groups are typically analyzed .

Mass Spectrometry

Mass spectrometry is employed to determine the molecular weight and fragmentation patterns of synthesized compounds, aiding in structural elucidation.

Antimicrobial Activity

Several studies have reported that phthalazine derivatives exhibit antimicrobial properties against both Gram-positive and Gram-negative bacteria, as well as fungi .

Anticancer Potential

Recent investigations into phthalazine-based compounds have revealed their potential as anticancer agents. For instance, certain derivatives have demonstrated inhibitory activity against breast cancer cell lines by targeting specific proteins involved in cancer progression .

Table 2: Characterization Techniques for Synthesized Compounds

TechniquePurpose
NMRStructural elucidation
IRFunctional group identification
Mass SpectrometryMolecular weight determination

This detailed analysis provides a comprehensive overview of the chemical reactions associated with 4-benzyl-7-nitro-2H-phthalazin-1-one, emphasizing its synthetic versatility and potential applications in pharmaceuticals.

Scientific Research Applications

Synthesis of 4-Benzyl-7-nitro-2H-phthalazin-1-one

The compound can be synthesized through various chemical reactions involving phthalazine derivatives. A common method includes the reaction of 4-benzyl-1-chlorophthalazine with nucleophiles to yield diverse derivatives, including this compound. The synthesis process typically involves the following steps:

  • Starting Material : 4-benzyl-1-chlorophthalazine
  • Reagents : Nucleophiles such as amines or thiols.
  • Conditions : Reflux in suitable solvents (e.g., ethanol or dioxane).

The structures of synthesized compounds are confirmed using spectroscopic techniques like NMR and mass spectrometry .

Antimicrobial Activity

Research has shown that derivatives of this compound exhibit significant antimicrobial properties against various bacterial and fungal strains. For instance, a study evaluated the antimicrobial efficacy of several synthesized compounds against Gram-positive and Gram-negative bacteria as well as fungi using the disc diffusion method.

Table 1: Antimicrobial Activity of 4-Benzyl Derivatives

Compound No.Gram-Negative Bacteria (mm)Gram-Positive Bacteria (mm)Fungi (mm)
1101211
2141010
3101412
............
Ampicillin2222-

The results indicated that some derivatives displayed comparable or superior activity to standard antibiotics, suggesting their potential as antimicrobial agents .

Anti-Cancer Activity

Recent studies have highlighted the potential of phthalazinone derivatives, including those based on this compound, as inhibitors of BRD4, a protein implicated in cancer progression. One study synthesized various derivatives and assessed their inhibitory effects against BRD4, revealing promising results for certain compounds.

Case Study: BRD4 Inhibition

In a study involving the compound DDT26, it was found to inhibit BRD4 with an IC50 value of 0.544μM0.544\,\mu M. The compound induced G1 phase cell cycle arrest in MCF-7 breast cancer cells, highlighting its potential as a therapeutic agent for breast cancer treatment .

Mechanism of Action

Comparison with Similar Compounds

Substituent Analysis and Structural Similarity

The following compounds share structural motifs with 4-benzyl-7-nitro-2H-phthalazin-1-one, differing primarily in substituents and functional groups:

Compound Name Substituents (Position) Core Similarity Score Key Functional Differences
4-(4-Chlorobenzyl)-2-methylphthalazin-1(2H)-one 4-(4-Cl-benzyl), 2-methyl, 6(7)-formyl 0.61 Chloro vs. benzyl; formyl vs. nitro
4-Oxo-3,4-dihydrophthalazine-1-carboxylic acid 1-carboxylic acid, 3,4-dihydro 0.73 Carboxylic acid vs. nitro; reduced core
4-(4-Chlorobenzyl)phthalazin-1(2H)-one 4-(4-Cl-benzyl) 0.61 Chloro vs. benzyl; no nitro group

Key Observations :

  • Chlorobenzyl vs. Benzyl : Chlorine substituents (e.g., in 4-(4-chlorobenzyl) derivatives) increase electronegativity and may enhance binding to aromatic receptors compared to benzyl groups .
  • Nitro vs. Formyl/Carboxylic Acid : The nitro group’s strong electron-withdrawing nature contrasts with formyl (moderate electron-withdrawing) or carboxylic acid (acidic, polar) groups, altering reactivity in substitution or cyclization reactions .

Spectroscopic and Analytical Data Comparison

4-(4-Chlorobenzyl)-6(7)-formyl-2-methylphthalazin-1(2H)-one (Compound 24) :

  • IR Spectroscopy : Peaks at 1704 cm⁻¹ (C=O stretch) and 1652 cm⁻¹ (C=N stretch) indicate carbonyl and imine functionalities.
  • ESI-MS : m/z 313.0666 [M+H]⁺ aligns with the molecular formula C₁₇H₁₃ClN₂O₂.
  • 1H-NMR : A singlet at δ 3.89 ppm corresponds to the methyl group at position 2, absent in the target compound.

Implications for this compound :

  • The absence of a methyl group in the target compound may reduce steric hindrance, favoring interactions in catalytic or biological systems.
  • Nitro groups typically exhibit strong absorption in IR around 1520–1350 cm⁻¹ (asymmetric and symmetric NO₂ stretches), distinct from formyl or carboxylic acid peaks.

Q & A

Q. How can machine learning enhance the design of derivatives with improved properties?

  • Methodological Answer : Train models on existing phthalazinone datasets (e.g., LogP, IC50_{50}) to predict solubility or binding affinity. Use generative adversarial networks (GANs) to propose novel substituents, then validate with combinatorial synthesis .

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